

# An In-depth Technical Guide to Sodium 2-oxopropanoate-<sup>13</sup>C

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## Compound of Interest

Compound Name: Sodium 2-oxopropanoate-<sup>13</sup>C

Cat. No.: B039579

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sodium 2-oxopropanoate, commonly known as sodium pyruvate, is a pivotal intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The isotopically labeled version, Sodium 2-oxopropanoate-<sup>13</sup>C, serves as a powerful tracer for elucidating metabolic pathways in real-time without the use of radioactive materials. By replacing a standard <sup>12</sup>C atom with a heavy <sup>13</sup>C isotope at a specific position, researchers can track the journey of the pyruvate molecule through various biochemical reactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic tracing pathways of Sodium 2-oxopropanoate-<sup>13</sup>C.

## Core Chemical Properties

Sodium 2-oxopropanoate-<sup>13</sup>C is a stable, non-radioactive isotopologue of sodium pyruvate. Its chemical properties are nearly identical to the unlabeled compound, allowing it to be readily utilized by cellular machinery. The primary difference is the increased mass, which forms the basis for its detection and quantification in metabolic studies. Several isotopologues are commercially available, with the <sup>13</sup>C label at the C1, C2, or C3 position, or in various combinations.

## Table 1: General Chemical Properties

Property	Value	Reference(s)
Synonyms	Sodium pyruvate- <sup>13</sup> C, Pyruvic acid- <sup>13</sup> C sodium salt, Sodium α-ketopropionate- <sup>13</sup> C	[1][2][3]
Appearance	White to slightly yellow crystalline powder / solid	[4][5]
Melting Point	>300 °C	[6][7][8]
Solubility	Soluble in water	[4]
Storage	2-8°C, sealed, dry, protect from light	[1][3][6][7][8]

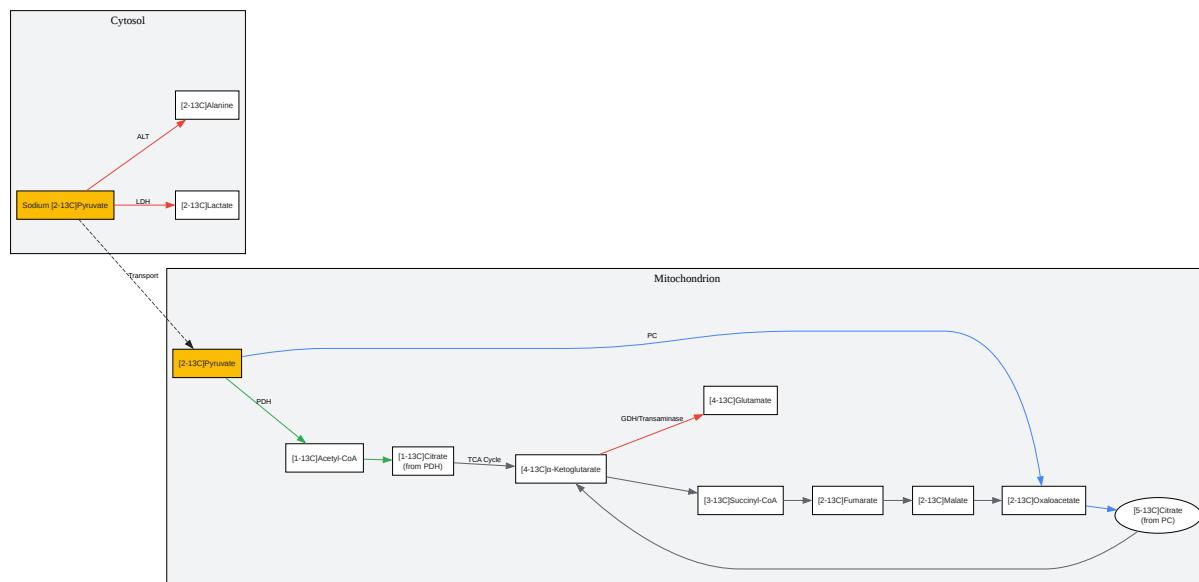
**Table 2: Quantitative Data for Common Isotopologues**

Property	Sodium 2-oxopropanoate- <sup>13</sup> C	Sodium 2-oxopropanoate- <sup>13</sup> C	Sodium 2-oxopropanoate- <sup>13</sup> C	Sodium 2-oxopropanoate- <sup>13</sup> C <sub>2</sub>
Chemical Formula	CH <sub>3</sub> CO <sup>13</sup> CO <sub>2</sub> Na	CH <sub>3</sub> <sup>13</sup> COCO <sub>2</sub> Na	<sup>13</sup> CH <sub>3</sub> COCO <sub>2</sub> Na	<sup>13</sup> CH <sub>3</sub> <sup>13</sup> COCO <sub>2</sub> Na
Molecular Weight	111.04 g/mol	111.04 g/mol	111.04 g/mol	112.03 g/mol
Exact Mass	111.001 Da	111.001 Da	111.001 Da	112.005 Da
CAS Number	87976-71-4	87976-70-3	124052-04-6	89196-78-1
Isotopic Purity	Typically ≥99 atom % <sup>13</sup> C	Typically ≥99 atom % <sup>13</sup> C	Typically ≥99 atom % <sup>13</sup> C	Typically ≥99 atom % <sup>13</sup> C
Reference(s)	[2][8][9]	[1][5][6]	[3][7]	[10][11]

## Metabolic Pathways and Visualization

Sodium pyruvate-<sup>13</sup>C is a versatile tracer for monitoring central carbon metabolism. Once it enters the cell, it can be converted into several key metabolites, including lactate, alanine, and acetyl-CoA, which then enters the TCA cycle. The specific position of the <sup>13</sup>C label determines which downstream metabolites will carry the isotopic signature. For instance, when using [1-

$[2-^{13}\text{C}]$ pyruvate, the label is lost as  $^{13}\text{CO}_2$  during the conversion to acetyl-CoA by pyruvate dehydrogenase (PDH). However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the  $^{13}\text{C}$  label is retained.



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Caption: Metabolic fate of  $[2-^{13}\text{C}]$ pyruvate in the cytosol and mitochondria.

## Experimental Protocols

The use of Sodium 2-oxopropanoate- $^{13}\text{C}$  spans a range of applications, from *in vivo* imaging to *in vitro* metabolic flux analysis. Below are generalized methodologies for two common experimental approaches.

## In Vitro $^{13}\text{C}$ Metabolic Flux Analysis in Cell Culture

This protocol outlines a typical workflow for tracing the metabolism of  $^{13}\text{C}$ -labeled pyruvate in cultured cells, followed by analysis with mass spectrometry.

a. Cell Culture and Labeling:

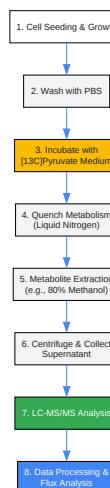
- Culture cells to the desired confluence (typically 80-90%) in standard growth medium.
- Prepare the labeling medium: Use a base medium (e.g., glucose- and pyruvate-free DMEM) supplemented with dialyzed fetal bovine serum and all necessary components, except for pyruvate. Add Sodium 2-oxopropanoate- $^{13}\text{C}$  to a final concentration typically ranging from 1-10 mM.[1]
- Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed  $^{13}\text{C}$ -labeling medium to the cells and incubate for a duration determined by the metabolic pathways of interest (from minutes to 48 hours).[12]

b. Metabolite Extraction:

- After incubation, place the culture dish on ice and aspirate the labeling medium.
- Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular label.
- Immediately add a liquid nitrogen bath to the dish to quench all metabolic activity.[10]
- Before the liquid nitrogen fully evaporates, add an ice-cold extraction solvent (e.g., 80% methanol) to the dish.[10]
- Use a cell scraper to detach the cells into the extraction solvent.
- Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
- Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and proteins.[10]
- Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

### c. Sample Analysis (LC-MS/MS):

- Dry the metabolite extract, typically using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
- Analyze the samples using an LC-MS/MS system to separate and detect the <sup>13</sup>C-labeled metabolites. The mass shift caused by the <sup>13</sup>C atoms allows for the differentiation and quantification of labeled versus unlabeled metabolite isotopologues.



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Caption: General workflow for a <sup>13</sup>C-pyruvate cell culture tracing experiment.

## In Vivo Hyperpolarized [1-<sup>13</sup>C]pyruvate MRI

This advanced imaging technique allows for the real-time visualization of metabolic fluxes in living organisms.<sup>[9]</sup> The signal from <sup>13</sup>C is enhanced by over 10,000-fold through a process called dynamic nuclear polarization (DNP).

a. Hyperpolarization of [1-<sup>13</sup>C]pyruvate:

- A sample of [1-<sup>13</sup>C]pyruvic acid (note: the acid form is often used for polarization) is mixed with a stable radical agent.
- The mixture is frozen to near absolute zero (~1 K) in a strong magnetic field.
- Microwave irradiation is applied to transfer the high polarization of the electron spins of the radical to the <sup>13</sup>C nuclear spins.
- Just before injection, the solid sample is rapidly dissolved with a superheated aqueous solution to create a sterile, injectable liquid of hyperpolarized [1-<sup>13</sup>C]pyruvate.[2][8] This process must be completed quickly as the hyperpolarized state decays with a T1 relaxation time of around 30-40 seconds.[6]

b. Subject Preparation and Injection:

- The subject (e.g., a patient or animal model) is positioned within the MRI scanner, which is equipped with a <sup>13</sup>C radiofrequency coil.[8]
- A catheter is established for intravenous injection.
- The freshly prepared hyperpolarized [1-<sup>13</sup>C]pyruvate solution is injected as a bolus (e.g., 0.43 mL/kg at 5 mL/s).[3]

c. MRI Data Acquisition:

- Dynamic <sup>13</sup>C MR spectroscopic imaging begins immediately upon injection.[6]
- Fast imaging sequences are used to capture the spatial distribution and signal intensity of the injected [1-<sup>13</sup>C]pyruvate and its metabolic products, primarily [1-<sup>13</sup>C]lactate and [1-<sup>13</sup>C]alanine, over time.
- The conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH), is often used as a biomarker for glycolysis and can indicate aggressive tumor phenotypes.[6]

d. Data Analysis:

- The acquired spectroscopic data is processed to generate metabolic maps.
- Kinetic modeling is applied to the time-resolved data to quantify the rates of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate,  $k_{PL}$ ).<sup>[6]</sup> These quantitative metabolic insights can be used for diagnosing disease, staging tumors, and monitoring therapeutic response.<sup>[9]</sup>

## Conclusion

Sodium 2-oxopropanoate-<sup>13</sup>C is an indispensable tool in modern metabolic research. Its ability to act as a non-radioactive tracer enables detailed, dynamic investigation of central carbon metabolism both *in vitro* and *in vivo*. From quantifying pathway fluxes in cultured cells to providing real-time metabolic images of tumors in patients, the applications of <sup>13</sup>C-labeled pyruvate are continually expanding, offering profound insights for both basic science and clinical drug development.

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